molecular formula C23H25N3O4S B11126644 2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide

2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11126644
M. Wt: 439.5 g/mol
InChI Key: AQSUWSMJVHZSRB-UHFFFAOYSA-N
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Description

2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a sulfonamide group, a phenoxy group, and a pyridine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can be achieved through a multi-step process involving the following key steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-methylphenol in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.

    Coupling with Pyridine Derivative: The sulfonamide intermediate is then coupled with 2-(chloromethyl)pyridine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a potential inhibitor or modulator of specific enzymes or receptors due to its sulfonamide and pyridine moieties. It can be used in studies related to enzyme kinetics, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE may be investigated for its potential therapeutic properties. It could be explored as a candidate for drug development targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The pyridine moiety may enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
  • 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups and their spatial arrangement. This unique structure may result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the pyridine moiety at the 2-position may confer unique binding properties and enhance the compound’s potential as a therapeutic agent or research tool.

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C23H25N3O4S/c1-16-7-8-19(12-17(16)2)26-31(28,29)21-9-10-22(18(3)13-21)30-15-23(27)25-14-20-6-4-5-11-24-20/h4-13,26H,14-15H2,1-3H3,(H,25,27)

InChI Key

AQSUWSMJVHZSRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=N3)C)C

Origin of Product

United States

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